3,3,3-Trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid is a fluorinated organic compound with the molecular formula C6H5F3N2O3 It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a pyrazolyl group attached to a propanoic acid backbone
Mechanism of Action
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules with a -cf3 group .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The hydroxy and pyrazolyl groups are introduced through subsequent reactions involving appropriate precursors and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy group.
Scientific Research Applications
3,3,3-Trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar structure but lacks the pyrazolyl group.
2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-norbornyl methacrylate: Contains a trifluoromethyl group and a hydroxy group but has a different backbone structure.
Uniqueness
3,3,3-Trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid is unique due to the presence of both the trifluoromethyl and pyrazolyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)5(14,4(12)13)3-1-10-11-2-3/h1-2,14H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKBCCKHCCWIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(C(=O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1542762-33-3 |
Source
|
Record name | 3,3,3-trifluoro-2-hydroxy-2-(1H-pyrazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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